molecular formula C4H6N2O2 B119008 Dihydrouracil CAS No. 504-07-4

Dihydrouracil

Cat. No. B119008
CAS RN: 504-07-4
M. Wt: 114.1 g/mol
InChI Key: OIVLITBTBDPEFK-UHFFFAOYSA-N
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Description

Dihydrouracil is an intermediate in the catabolism of uracil . It is the base present in the nucleoside dihydrouridine .


Synthesis Analysis

Dihydrouracil is synthesized using various methods . One innovative, fast, and effective method for the synthesis of dihydrouracils involves the use of 3-chloroperbenzoic acid to cleave the carbon–sulfur bond of the Biginelli hybrids 5,6-dihydropyrimidin-4 (3 H )-ones . This approach led to thirteen novel dihydrouracils synthesized in moderate-to-high yields (32–99%) .


Molecular Structure Analysis

Dihydrouracil belongs to the class of organic compounds known as pyrimidones . These are compounds that contain a pyrimidine ring, which bears a ketone .


Chemical Reactions Analysis

Dihydrouracil is involved in various chemical reactions . The enzyme DHPase, capable of catalysing both dihydrouracil and dihydrothymine degradation, presumably uses the same reaction mechanism as that described for mammalian DHPase .


Physical And Chemical Properties Analysis

Dihydrouracil has a chemical formula of C4H6N2O2 . It is an intermediate in the catabolism of uracil .

Scientific Research Applications

Enzymatic Role in Chemotherapy

Dihydrouracil plays a crucial role in the metabolic pathway of chemotherapeutic agents, particularly in the metabolism of fluorouracil (5-FU). Studies reveal that dihydropyrimidine dehydrogenase (DPD), an enzyme that is part of the catabolic pathway of 5-FU, is integral in managing the drug's toxicity and efficacy. The variability in DPD activity among individuals, including rare instances of complete absence of activity, significantly influences the treatment outcomes and adverse events related to 5-FU. The screening for DPD activity before treatment can enhance the specificity and sensitivity in avoiding severe early-onset toxicity linked to fluoropyrimidines. Furthermore, understanding the pharmacokinetics of 5-FU allows for dose adaptation, optimizing efficacy while minimizing early-onset toxicities (Boisdron-Celle, Biason, Gamelin, & Morel, 2013).

Hydrogen-Storage Applications

In the field of sustainable energy, dihydrouracil derivatives have been implicated in the storage and production of hydrogen. Ammonia borane, a compound related to dihydrouracil, is a solid source of H2 and its dehydrogenation catalyzed by nanoparticle-based systems has been extensively studied. The transition metals constituting the catalyst, including both noble metals and cheaper alternatives, significantly affect the reaction's efficiency. The mastery in preparing these catalysts and understanding the electronic structures of the nanomaterials is pivotal for advancements in this domain. This research reflects the multidisciplinary effort required to address significant societal needs like sustainable energy solutions (Mboyi, Poinsot, Roger, Fajerwerg, Kahn, & Hierso, 2021).

Pharmacogenetics in Oncology

The role of DPD in the metabolism of chemotherapeutic agents has significant implications in clinical oncology. 5-fluorouracil (5-FU) and its oral pro-drugs are commonly used to treat various solid tumors. However, the toxicity of these treatments can be significantly affected by the individual's DPD enzyme activity. Genetic variations in the DPYD gene, which encodes the DPD enzyme, can lead to reduced enzyme activity and subsequent increased risk of toxicity from standard doses of 5-FU. Identifying these genetic variations (genotyping) and measuring plasma uracil concentration (phenotyping) can serve as predictive tools for DPD deficiency, thereby guiding dosage and reducing the risk of toxicity (Paulsen, Vojdeman, Andersen, Bergmann, Ewertz, Plomgaard, Hansen, Esbech, Pfeiffer, Qvortrup, & Damkier, 2022).

Future Directions

The vital importance of uracil and its nucleoside, uridine, encourages scientists to synthesize novel dihydrouracils . Future research will likely focus on developing new synthetic methodologies for drug-like molecules, including dihydrouracil .

properties

IUPAC Name

1,3-diazinane-2,4-dione
Source PubChem
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InChI

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVLITBTBDPEFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060122
Record name 2,4(1H,3H)-Pyrimidinedione, dihydro-
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Molecular Weight

114.10 g/mol
Source PubChem
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Physical Description

Solid
Record name Dihydrouracil
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Product Name

Dihydrouracil

CAS RN

504-07-4
Record name Dihydrouracil
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Record name DIHYDROURACIL
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Record name Dihydrouracil
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Melting Point

279 - 281 °C
Record name Dihydrouracil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000076
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8,390
Citations
T Robin, F Saint-Marcoux, D Toinon, N Tafzi… - … of Chromatography B, 2020 - Elsevier
Fluoropyrimidines-based chemotherapies are the backbone in the treatment of many cancers. However, the use of 5-fluorouracil and its oral pre-prodrug, capecitabine, is associated …
Number of citations: 19 www.sciencedirect.com
SAH van den Wildenberg, AS Streng… - … of Pharmaceutical and …, 2022 - Elsevier
Establishing dihydropyrimidine dehydrogenase (DPD) activity is highly important in determining the correct starting dose of fluoropyrimidines such as 5-fluorouracil and capecitabine. …
Number of citations: 5 www.sciencedirect.com
E Gamelin, M Boisdron-Celle, V Guérin-Meyer… - Journal of Clinical …, 1999 - Citeseer
Purpose: Patients with genetic fluorouracil (5-FU) catabolic deficiencies are at high risk for severe toxicity. To predict 5-FU catabolic deficiencies and toxic side effects, we conducted a …
Number of citations: 259 citeseerx.ist.psu.edu
DH Ho, L Townsend, MA Luna, GP Bodey - Anticancer research, 1986 - europepmc.org
Dihydrouracil dehydrogenase activity, with 5-fluorouracil used as the substrate, was measured in human tissues and leukemic cells. The liver had the highest enzyme activity (mean, …
Number of citations: 153 europepmc.org
H Jiang, J Lu, J Ji - British journal of pharmacology, 2004 - Wiley Online Library
In many cancer patients, 5‐fluorouracil (5‐FUra) treatment is toxic and even causes death. Nevertheless, all patients are subjected to a standard therapy regimen because there is no …
Number of citations: 68 bpspubs.onlinelibrary.wiley.com
LM Henricks, BAW Jacobs… - British Journal of …, 2018 - Wiley Online Library
Aims This study aimed to determine the effect of food intake on uracil and dihydrouracil plasma levels. These levels are a promising marker for dihydropyrimidine dehydrogenase …
Number of citations: 31 bpspubs.onlinelibrary.wiley.com
H Jiang, J Jiang, P Hu, Y Hu - Journal of Chromatography B, 2002 - Elsevier
A sensitive and specific HPLC–MS–MS method was developed for the determination of endogenous uracil (Ura) and its metabolite dihydrouracil (UH2) in human plasma and urine …
Number of citations: 52 www.sciencedirect.com
BAW Jacobs, H Rosing, N de Vries… - … of Pharmaceutical and …, 2016 - Elsevier
Quantification of the endogenous dihydropyrimidine dehydrogenase (DPD) substrate uracil (U) and the reaction product dihydrouracil (UH 2 ) in plasma might be suitable for …
Number of citations: 51 www.sciencedirect.com
MH Kristensen, P Pedersen… - Journal of International …, 2010 - journals.sagepub.com
This study investigated the relationship between the dihydrouracil/uracil (UH 2 /U) plasma ratio, a surrogate marker of dihydropyrimidine dehydrogenase (DPD) activity, and 5-…
Number of citations: 59 journals.sagepub.com
G Remaud, M Boisdron-Celle, C Hameline… - … of Chromatography B, 2005 - Elsevier
An accurate and improved HPLC method was set up to measure both dihydrouracil (UH 2) and uracil (U) in plasma, and to assess their ratio. Analytes retention time, separation and …
Number of citations: 72 www.sciencedirect.com

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